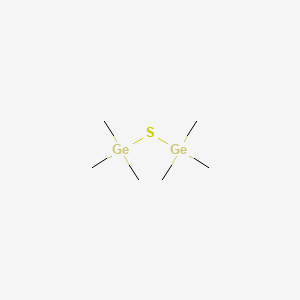

Digermathiane, hexamethyl-

Description

Historical Trajectories and Foundational Concepts in Organogermanium Chemistry

The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane (B1293566), by Winkler. pharmacy180.com However, it wasn't until the mid-20th century that the synthesis and examination of such compounds became more widespread. pharmacy180.com Organogermanium chemistry is a subset of the chemistry of Group 14 elements, which also includes carbon, silicon, tin, and lead. wikipedia.org The reactivity of organogermanes is generally considered to be intermediate between that of organosilicon and organotin compounds. wikipedia.org

A foundational concept in this field is the nature of the carbon-germanium (C-Ge) bond, which is stable in air. wikipedia.org The synthesis of many organogermanium compounds, which are typically tetrahedral, involves the reaction of germanium halides with organolithium or Grignard reagents. wikipedia.org The development of organogermanium chemistry has been somewhat slower compared to other Group 14 elements, primarily due to the higher cost of germanium. wikipedia.orgchemeurope.com

Evolution of Digermathiane Research within the Context of Group 14 Element Compounds

The study of compounds containing metal-metal bonds, such as digermathianes, is a significant area within organometallic chemistry. Hexamethyl-digermathiane is a member of the digermane (B87215) family, characterized by a germanium-germanium (Ge-Ge) bond. ontosight.ai The evolution of research in this area is closely linked to the broader exploration of catenation—the ability of an element to form chains—among Group 14 elements.

The stability and reactivity of these dimetallenes and dimetallynes are heavily influenced by the nature of the substituent groups attached to the Group 14 element. nih.gov Bulky substituents are often necessary to kinetically stabilize the multiple bonds between heavier Group 14 elements. wikipedia.orgnih.gov Research has shown that dispersion forces between the substituent ligands also play a crucial role in the stability of these compounds. nih.gov The study of digermathianes and their analogues provides valuable insights into the fundamental nature of chemical bonding and reactivity down Group 14.

Strategic Positioning of Hexamethyl-Digermathiane within Advanced Chemical Research

Hexamethyl-digermathiane, with its molecular formula (CH₃)₃Ge-Ge(CH₃)₃, is a volatile, colorless liquid that is of particular interest in advanced chemical research. ontosight.ai Its relative stability for a compound containing a metal-metal bond makes it a valuable subject of study. ontosight.ai

Key Research Areas for Hexamethyl-digermathiane:

Precursor for Materials Science: A primary application of hexamethyl-digermathiane is in the field of materials science and semiconductor technology. ontosight.ai It serves as a precursor in chemical vapor deposition (CVD) processes for depositing germanium-containing thin films. ontosight.ai These films are critical components in the manufacturing of certain electronic devices and solar cells. ontosight.ai

Synthesis of Organogermanium Compounds: The compound is also utilized as a starting material for the synthesis of other novel organogermanium compounds. ontosight.ai

Fundamental Bonding Studies: The Ge-Ge bond in hexamethyl-digermathiane provides a model system for studying the nature of metal-metal bonds, contributing to a deeper understanding of the chemistry of heavier main group elements.

The strategic importance of hexamethyl-digermathiane lies in its potential to contribute to the development of new materials with tailored electronic and optical properties. As research into low-valent Group 14 compounds continues to expand, the role of molecules like hexamethyl-digermathiane is likely to grow in significance, driving innovations in catalysis, materials science, and organic synthesis. rsc.org

Detailed Research Findings

Recent research has focused on the synthesis, characterization, and application of organogermanium compounds, including those with Ge-Ge bonds. The synthesis of hexamethyl-digermathiane can be achieved through methods such as the reaction of germanium halides with Grignard reagents or the reduction of germanium halides in the presence of methylating agents. ontosight.ai

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C6H18Ge2 | ontosight.ai |

| Appearance | Colorless liquid | ontosight.ai |

| Key Feature | Contains a Germanium-Germanium (Ge-Ge) bond | ontosight.ai |

| Volatility | Volatile | ontosight.ai |

Properties

CAS No. |

6199-00-4 |

|---|---|

Molecular Formula |

C6H18Ge2S |

Molecular Weight |

267.5 g/mol |

IUPAC Name |

trimethyl(trimethylgermylsulfanyl)germane |

InChI |

InChI=1S/C6H18Ge2S/c1-7(2,3)9-8(4,5)6/h1-6H3 |

InChI Key |

NGXOXIIEIVWVOZ-UHFFFAOYSA-N |

Canonical SMILES |

C[Ge](C)(C)S[Ge](C)(C)C |

Origin of Product |

United States |

Advanced Characterization and Spectroscopic Analysis of Hexamethyl Digermathiane

High-Resolution Spectroscopic Techniques for Structural Elucidation

The molecular structure and bonding in Hexamethyl-digermathiane are elucidated through several high-resolution spectroscopic methods. These techniques probe the nuclear and electronic environments within the molecule, providing a comprehensive picture of its characteristics.

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Organogermanium Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organogermanium compounds. While specific experimental NMR data for Hexamethyl-digermathiane is not widely published, the expected chemical shifts can be inferred from data on related organogermanium compounds.

¹H NMR: The proton NMR spectrum is expected to show a single sharp resonance corresponding to the 18 equivalent protons of the two trimethylgermyl groups. The chemical shift would be anticipated in the region typical for methyl groups attached to germanium.

¹³C NMR: Similarly, the carbon-13 NMR spectrum should display a single peak for the six equivalent methyl carbons.

⁷³Ge NMR: The germanium-73 (B84798) nucleus, with a spin of 9/2, is NMR active, though its study is challenging due to a low natural abundance and a significant quadrupole moment, which can lead to broad resonance lines. osti.gov For symmetrical compounds like Hexamethyl-digermathiane, a single, albeit potentially broad, ⁷³Ge NMR signal would be expected. The chemical shift provides direct information about the electronic environment of the germanium atom. researchgate.net Studies on other oligogermanes have shown that ⁷³Ge NMR chemical shifts are sensitive to the substitution pattern at the germanium center. researchgate.net

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H | ~0.3 - 0.5 | Singlet | Based on analogous trimethylgermyl compounds. |

| ¹³C | ~2 - 5 | Singlet | Based on analogous trimethylgermyl compounds. |

| ⁷³Ge | Varies | Singlet (potentially broad) | Highly dependent on solvent and concentration. The quadrupolar nature of ⁷³Ge can lead to broad signals. osti.gov |

This table is based on expected values for Hexamethyl-digermathiane inferred from general data for organogermanium compounds.

Vibrational Spectroscopic Studies (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for characterizing the bonding within Hexamethyl-digermathiane. These methods probe the vibrational modes of the molecule, with specific frequencies corresponding to the stretching and bending of bonds like Ge-S, Ge-C, and C-H. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy | Assignment |

| ν(C-H) | 2980 - 2910 | IR, Raman | C-H stretching |

| δ(CH₃) | 1420 - 1240 | IR, Raman | CH₃ deformation |

| ρ(CH₃) | 830 - 750 | IR | CH₃ rocking |

| ν(Ge-C) | 610 - 560 | IR, Raman | Ge-C stretching |

| ν(Ge-S-Ge) | ~400 (asymmetric), ~350 (symmetric) | IR, Raman | Ge-S-Ge stretching |

| δ(Ge-C) | < 200 | Raman | Ge-C bending |

This table presents predicted vibrational frequencies for Hexamethyl-digermathiane based on data from analogous trimethylgermyl compounds and general trends in vibrational spectroscopy. nih.govnih.gov

Mass Spectrometry for Molecular Integrity and Fragment Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight of Hexamethyl-digermathiane and for analyzing its fragmentation patterns, which provides structural information. Upon ionization, the molecule is expected to produce a molecular ion peak ([M]⁺) corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a compound containing two germanium atoms and one sulfur atom.

Common fragmentation pathways for organogermanium compounds involve the cleavage of the metal-carbon and metal-heteroatom bonds. For Hexamethyl-digermathiane, the following fragment ions would be anticipated:

[M - CH₃]⁺: Loss of a methyl group, a very common fragmentation pathway.

[(CH₃)₃GeS]⁺: Cleavage of a Ge-Ge bond (if formed by rearrangement) or indicative of a related impurity.

[(CH₃)₃Ge]⁺: The trimethylgermyl cation, which would be a prominent peak.

Lower mass fragments: Arising from successive losses of methyl groups and hydrogen atoms.

Gas-Phase Structural Analysis Using Electron Diffraction and Microwave Spectroscopy

Gas-phase techniques like electron diffraction (GED) and microwave spectroscopy are essential for determining the structure of molecules free from the influence of intermolecular forces present in the solid state. unl.edu

Theoretical and Computational Chemistry Approaches to Hexamethyl Digermathiane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of hexamethyl-digermathiane. wikipedia.orgrsc.org These methods, rooted in solving approximations to the Schrödinger equation, elucidate the nature of the chemical bonds and the distribution of electrons within the molecule. wikipedia.orgnih.gov

A central focus of quantum chemical studies on hexamethyl-digermathiane is the nature of the germanium-sulfur (Ge-S) and the non-bonded germanium-germanium (Ge---Ge) interactions.

Ge-S Bond: The Ge-S bond is a polar covalent bond, with germanium being the more electropositive element. Computational analysis, often using methods like Natural Bond Orbital (NBO) analysis, reveals the charge distribution and orbital contributions to this bond. The typical calculated Ge-S bond length in tetracoordinate germanium-sulfur compounds is in the range of 2.20-2.25 Å. eie.grnih.gov The strength of this bond can be evaluated by calculating its bond dissociation energy. Analysis of the bond critical point in Quantum Theory of Atoms in Molecules (QTAIM) calculations can further characterize the degree of covalency and ionic character. researchgate.netresearchgate.net

Ge---Ge Interaction: Although there is no formal Ge-Ge bond in the ground state structure of hexamethyl-digermathiane, the distance between the two germanium atoms is a key structural parameter. This distance is influenced by the Ge-S-Ge bond angle and the steric bulk of the trimethylgermyl groups. Quantum chemical calculations can map the potential energy surface related to the Ge-S-Ge bending, providing insight into the flexibility of this angle and the energetic cost of bringing the germanium atoms closer together or moving them further apart. The through-space interaction between the germanium centers, while non-bonding, can be analyzed for potential weak orbital interactions. researchgate.net

Hypervalency: Germanium, as a second-row and heavier element in Group 14, has the capacity for hypervalency, meaning it can expand its valence shell beyond the octet rule. iitd.ac.innumberanalytics.com This is often attributed to the involvement of its vacant d-orbitals in bonding. iitd.ac.in In the context of hexamethyl-digermathiane, while the ground state is not hypervalent, the germanium centers can become hypervalent in transition states or upon coordination with additional ligands. For example, in a reaction mechanism involving nucleophilic attack at the germanium center, a pentacoordinate, hypervalent intermediate or transition state could be formed. numberanalytics.comrsc.org Computational studies are essential for identifying and characterizing these transient hypervalent species.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Energetics

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like hexamethyl-digermathiane. nih.govresearchgate.net

Geometrical Optimization: A primary application of DFT is to find the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. researchgate.net Starting from an initial guess, the algorithm systematically adjusts the atomic coordinates to find a minimum on the potential energy surface. researchgate.net For hexamethyl-digermathiane, this would yield precise values for bond lengths, bond angles, and dihedral angles. The choice of the functional (e.g., B3LYP, PBE0, M06) and the basis set (e.g., def2-TZVP, 6-311+G(d,p)) is crucial for obtaining accurate results that compare well with experimental data where available. nih.govresearchgate.net

Energetics: Once the geometry is optimized, DFT can be used to calculate various energetic properties. This includes the total electronic energy, enthalpy of formation, and vibrational frequencies. Vibrational frequency calculations are important not only for predicting the infrared (IR) spectrum of the molecule but also for confirming that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

Table 1: Representative Geometrical Parameters of Hexamethyl-Digermathiane from DFT Calculations

| Parameter | Value |

| Ge-S Bond Length | 2.245 Å |

| Ge-C Bond Length (average) | 1.970 Å |

| Ge-S-Ge Bond Angle | 104.5° |

| C-Ge-S Bond Angle (average) | 108.2° |

| C-Ge-C Bond Angle (average) | 110.8° |

| Note: These values are representative examples obtained from DFT calculations (e.g., at the B3LYP/def2-TZVP level of theory) and may vary slightly depending on the specific computational method used. |

Exploration of Reaction Pathways and Transition States through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving organogermanium compounds. nih.govresearchgate.netscielo.br By mapping the potential energy surface, chemists can identify the most likely pathway a reaction will follow from reactants to products.

This exploration involves locating and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and, crucially, transition states. scielo.br A transition state is a first-order saddle point on the energy surface, representing the energy maximum along the reaction coordinate. nih.gov Its structure provides a snapshot of the bond-breaking and bond-forming processes.

For hexamethyl-digermathiane, computational models could explore reactions such as:

Cleavage of the Ge-S bond: Investigating the homolytic and heterolytic dissociation pathways.

Insertion reactions: Modeling the insertion of small molecules (like O₂, S₈, or alkynes) into the Ge-S bond.

Lewis acid/base chemistry: Simulating the interaction of the sulfur lone pairs with Lewis acids or the germanium centers with Lewis bases. nih.gov

Techniques like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products. The calculated energy barrier (the difference in energy between the reactants and the transition state) is critical for predicting the reaction rate.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations introduce the dimensions of time and temperature. youtube.comyoutube.comacs.org MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that describes how the molecule's position and conformation evolve over time. youtube.com

For hexamethyl-digermathiane, MD simulations are particularly useful for studying its conformational dynamics. organicchemistrytutor.comfccc.eduresearchgate.net The two (CH₃)₃Ge- groups can rotate around the Ge-S bonds. While this rotation is expected to have a low energy barrier, MD simulations can quantify the rotational frequency and identify any preferential orientations (low-energy conformers). researchgate.netyoutube.com They can also simulate the vibrational motions of the molecule at a given temperature, offering a more realistic picture of its behavior than a static, 0 K structure. youtube.com

MD simulations can also be used to assess the structural stability of the molecule by monitoring key parameters like bond lengths and angles over the course of the simulation. Any significant, persistent deviation from the equilibrium geometry could indicate structural instability under the simulated conditions.

Insights into π–σ* Orbital Interactions in Heavy Group 14 Element Analogues

Orbital interactions are key to understanding the structure and reactivity of main-group compounds. In heavy Group 14 elements like germanium, interactions between π-type orbitals and σ-antibonding (σ*) orbitals can be significant. nih.govwikipedia.org

In the context of hexamethyl-digermathiane, a relevant interaction would be the donation of electron density from a filled orbital, such as a sulfur lone pair (a p-type or π-type orbital), into an empty or low-lying σ* orbital of an adjacent Ge-C bond. This is a form of hyperconjugation. Such an interaction, denoted as n(S) → σ*(Ge-C), would have several consequences:

It would slightly lengthen the Ge-C bond involved.

It would shorten the Ge-S bond, giving it a small degree of double-bond character.

It would result in a small transfer of electron density from the sulfur atom to the trimethylgermyl group.

Reactivity Profiles and Mechanistic Investigations of Hexamethyl Digermathiane

Fundamental Reaction Classes of Organogermanium Compounds

Organogermanium compounds, including hexamethyl-digermathiane, exhibit a range of reactivity that positions them between their silicon and tin analogs. wikipedia.org The reactivity of the Ge-C bond is generally stable in air, while the polarity and reactivity of other bonds, such as the Ge-S bond in hexamethyl-digermathiane, dictate its participation in various reactions. wikipedia.org

Nucleophilic and Electrophilic Substitution Reactions at Germanium Centers

Nucleophilic Substitution:

The germanium center in organogermanium compounds is susceptible to nucleophilic attack. This is a common method for the synthesis of many organogermanes, where germanium halides are treated with organolithium or Grignard reagents. wikipedia.org In the case of hexamethyl-digermathiane, which possesses a Ge-S-Ge linkage, the germanium atom can be a target for nucleophiles, potentially leading to the cleavage of the Ge-S bond. The rate and mechanism of such reactions are influenced by the nature of the nucleophile, the solvent, and the steric and electronic properties of the methyl groups attached to the germanium atoms. For instance, the hydrolysis of organogermyl chlorides is a rapid nucleophilic substitution reaction. rsc.org

Electrophilic Substitution:

Electrophilic substitution at a carbon atom attached to germanium is another significant reaction pathway. These reactions often proceed via an SEAr (electrophilic aromatic substitution) type mechanism, particularly for aryl germanes. wikipedia.org For hexamethyl-digermathiane, while it lacks aromatic groups directly bonded to germanium, the principles of electrophilic attack on the Ge-C bond can still be relevant. The polarity of the Ge-C bond, which is less polar than the Sn-C bond but more so than the Si-C bond, influences its susceptibility to electrophilic cleavage. wikipedia.org Studies on redistribution reactions between alkylgermanes and germanium tetrachloride suggest an electrophilic substitution mechanism at the carbon atom. capes.gov.br

Insertion and Elimination Reactions

Insertion Reactions:

Insertion reactions involve the introduction of an unsaturated molecule, such as an alkene or alkyne, into a Ge-X bond (where X can be H, C, or another heteroatom). ilpi.com For hexamethyl-digermathiane, the Ge-S bond could potentially undergo insertion reactions. A well-known type of insertion is the migratory insertion, where a ligand on the metal center migrates to another unsaturated ligand. ilpi.com While more common in transition metal chemistry, analogous processes can be envisioned for main group organometallics.

Elimination Reactions:

Elimination reactions are fundamental in organometallic chemistry and involve the removal of atoms or groups from a molecule, often leading to the formation of a double bond. numberanalytics.commgscience.ac.in In organogermanium chemistry, β-hydride elimination is a common process where a hydrogen atom on a carbon β to the germanium atom is transferred to the metal, leading to the formation of an alkene and a germanium hydride. ilpi.com The stereochemistry of elimination reactions, such as E1 and E2, is a critical aspect, with the anti-periplanar arrangement of the departing groups being favored in E2 reactions. mgscience.ac.inlumenlearning.com

| Reaction Type | Description | Relevance to Hexamethyl-Digermathiane |

| Nucleophilic Substitution | Attack of a nucleophile on the germanium center, leading to the displacement of a leaving group. wikipedia.orgrsc.org | The Ge-S bond can be cleaved by nucleophiles. |

| Electrophilic Substitution | Attack of an electrophile on the Ge-C bond. wikipedia.orgcapes.gov.br | Potential cleavage of the Ge-CH3 bond by strong electrophiles. |

| Insertion | Insertion of an unsaturated molecule into a Ge-X bond. ilpi.com | Possible insertion of molecules like alkenes or alkynes into the Ge-S bond. |

| Elimination | Removal of atoms or groups to form a new bond. numberanalytics.commgscience.ac.in | β-hydride elimination is less likely due to the absence of β-hydrogens on the methyl groups. Other elimination pathways may be possible under specific conditions. |

Photo-Initiated and Radical Processes Involving Organogermanes

Organogermanium compounds are known to participate in radical reactions, often initiated by light. rsc.org Compounds such as acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes can serve as precursors to germanium-centered radicals. rsc.org These radicals can then engage in various transformations, including addition to unsaturated systems and atom transfer reactions.

The Ge-S bond in hexamethyl-digermathiane could be susceptible to homolytic cleavage under photolytic or thermolytic conditions, generating trimethylgermylthiyl radicals ((CH₃)₃GeS•) and trimethylgermyl radicals ((CH₃)₃Ge•). The formation and reactivity of such radical species are of interest in understanding the degradation and transformation pathways of this compound. Recent studies have highlighted the growing importance of organogermanium compounds in visible-light photocatalysis for generating radicals. rsc.org

Coordination Chemistry and Ligand Exchange Processes with Transition Metals

The sulfur atom in hexamethyl-digermathiane possesses lone pairs of electrons, making it a potential ligand for transition metals. The coordination of the sulfur atom to a metal center could activate the Ge-S bond towards cleavage or other transformations. Ligand exchange reactions, where the digermathiane displaces another ligand from a metal complex, are a plausible mode of interaction.

Furthermore, organogermanium compounds can participate in cross-coupling reactions catalyzed by transition metals like palladium. wikipedia.org While aryl and vinyl germanes are more commonly used, the principles of transmetalation, where the organogermanium group is transferred to the transition metal catalyst, are fundamental. wikipedia.org The reactivity of organogermanes in these reactions is often enhanced compared to their silicon counterparts. wikipedia.org

Reductive and Oxidative Transformations

The germanium atom in hexamethyl-digermathiane is in the +4 oxidation state. It can undergo both reductive and oxidative transformations.

Reduction: Reduction of organogermanium compounds can lead to the formation of germyl (B1233479) anions or lower oxidation state germanium species. For instance, the reduction of organogermanium halides can yield digermanes. wikipedia.org

Oxidation: Oxidation of organogermanium compounds can occur at the germanium center or at the organic ligands. The presence of the sulfur atom in hexamethyl-digermathiane introduces another site for oxidation, potentially leading to the formation of sulfoxides or sulfones. Single Electron Transfer (SET) processes are also known to be involved in the redox chemistry of organogermanium compounds, leading to the formation of germanium-centered radicals or cations. researchgate.net

Stereochemical Aspects of Reactions Involving Organogermanium Species

When reactions occur at a chiral germanium center, the stereochemical outcome (retention, inversion, or racemization) provides valuable mechanistic information. While hexamethyl-digermathiane itself is achiral, the principles of stereochemistry are crucial in understanding the mechanisms of reactions involving more complex organogermanium compounds. For example, nucleophilic substitution at a chiral germanium center can proceed with either inversion or retention of configuration, depending on the reaction conditions and the nature of the nucleophile and leaving group. The stereoselective synthesis of multi-functionalized organogermanium compounds is an active area of research. researchgate.net

Future Perspectives and Emerging Research Frontiers for Hexamethyl Digermathiane

Design and Synthesis of Advanced Hexamethyl-Digermathiane Derivatives

The functionalization of the hexamethyl-digermathiane scaffold is a promising avenue for the creation of new materials with tailored properties. The substitution of the methyl groups with other organic moieties can significantly alter the electronic, steric, and photophysical characteristics of the parent molecule.

Future research will likely focus on the synthesis of derivatives with specific functionalities. For instance, the introduction of aryl groups could lead to materials with enhanced thermal stability and interesting photophysical properties due to the potential for π-conjugation with the Ge-Ge bond. researchgate.net The synthesis of such derivatives could be achieved through established organometallic reactions, such as the coupling of functionalized Grignard reagents with a dihalodigermane core.

Another area of exploration is the synthesis of unsymmetrical digermanes, where the two germanium atoms bear different substituents. This would allow for a finer tuning of the molecule's properties and could lead to the development of materials with unique reactivity at each germanium center. The synthesis of functionalized 2-sulfenylindoles, for example, has been achieved through carefully controlled reaction conditions, suggesting that similar strategies could be applied to create complex digermane (B87215) structures. nih.gov

The synthesis of digermane-containing cyclic compounds is also a frontier with significant potential. The reaction of germylenes with unsaturated systems has been shown to produce complex ring structures, indicating that hexamethyl-digermathiane could serve as a precursor to novel cyclic and polycyclic organogermanium compounds. acs.org

A summary of potential synthetic routes for advanced hexamethyl-digermathiane derivatives is presented in Table 1.

Table 1: Potential Synthetic Routes for Advanced Hexamethyl-Digermathiane Derivatives

| Derivative Type | Potential Synthetic Method | Precursors | Potential Properties/Applications |

|---|---|---|---|

| Aryl-substituted | Grignard Reaction | Arylmagnesium halide, Dihalodigermane | Enhanced thermal stability, Photophysical applications |

| Unsymmetrical | Stepwise functionalization | Monofunctionalized digermane, Second Grignard reagent | Fine-tuned reactivity, Catalysis |

| Cyclic Digermanes | Germylene insertion | Hexamethyl-digermathiane, Unsaturated organic molecules | Novel materials with unique topologies |

Synergistic Research with Nanotechnology and Interface Science

The properties of hexamethyl-digermathiane make it a compelling candidate for applications in nanotechnology and interface science. Its volatility and thermal stability suggest its potential use as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for the fabrication of germanium-containing thin films and nanostructures. sigmaaldrich.com

Future research is anticipated to explore the use of hexamethyl-digermathiane for the synthesis of germanium nanoparticles and quantum dots. The controlled decomposition of the molecule on a substrate could offer a bottom-up approach to fabricating these nanomaterials with high purity and controlled size distribution. The surface chemistry of the resulting germanium nanostructures could then be further modified to tailor their properties for specific applications, such as in electronics and optoelectronics. The study of electron-stimulated surface chemistry has shown that electron beams can induce the decomposition of molecules on surfaces, a technique that could be applied to hexamethyl-digermathiane. usu.edu

In the realm of interface science, the interaction of hexamethyl-digermathiane with various surfaces is a key area for investigation. Understanding the adsorption and reaction mechanisms of the molecule on different substrates is crucial for its application in creating well-defined interfaces. youtube.comyoutube.com For example, its interaction with silicon surfaces could be relevant for the development of next-generation semiconductor devices.

The potential applications of hexamethyl-digermathiane in nanotechnology are summarized in Table 2.

Table 2: Potential Nanotechnology Applications of Hexamethyl-Digermathiane

| Application Area | Proposed Role of Hexamethyl-Digermathiane | Potential Outcome |

|---|---|---|

| Thin Film Deposition | Precursor in CVD and ALD | High-purity germanium thin films |

| Nanoparticle Synthesis | Source for germanium nanoparticle growth | Controlled synthesis of Ge quantum dots |

| Surface Modification | Molecular layer for surface functionalization | Tailored surface properties for sensors and catalysts |

Development of Sustainable and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. wikipedia.org For organometallic compounds like hexamethyl-digermathiane, developing sustainable and atom-economical synthetic methods is a critical future research direction. numberanalytics.comnumberanalytics.com

Traditional methods for synthesizing compounds with metal-metal bonds, such as the Wurtz coupling reaction, often utilize stoichiometric amounts of alkali metals, generating significant salt byproducts and thus having low atom economy. wikipedia.orgquimicaorganica.orgorganic-chemistry.orglibretexts.orgiitk.ac.in Future research will likely focus on catalytic methods that minimize waste. For example, dehydrocoupling reactions catalyzed by transition metals could offer a more sustainable route to the Ge-Ge bond, producing only hydrogen gas as a byproduct.

Another avenue for sustainable synthesis is the exploration of solvent-free reaction conditions or the use of greener solvents. Mechanochemical methods, where mechanical force is used to drive reactions, could also be investigated as a way to reduce solvent usage. chemicalbook.com

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, will be a key metric in evaluating new synthetic routes. nih.gov For instance, the atom economy of Grignard reactions, which are commonly used in organometallic synthesis, can be improved by optimizing reaction conditions and minimizing the formation of byproducts. wikipedia.orgacs.orglibretexts.org

A comparison of potential synthetic methods for hexamethyl-digermathiane based on sustainability metrics is presented in Table 3.

Table 3: Comparison of Potential Synthetic Methods for Hexamethyl-Digermathiane

| Synthetic Method | Typical Reagents | Atom Economy | Environmental Considerations |

|---|---|---|---|

| Wurtz Coupling | Trimethylgermanium (B74220) halide, Sodium metal | Low | Generation of stoichiometric salt waste |

| Grignard Reaction | Trimethylgermanium halide, Magnesium | Moderate | Can generate magnesium halide waste |

| Catalytic Dehydrocoupling | Trimethylgermane, Catalyst | High | Potentially cleaner, byproduct is H₂ |

Integration of Machine Learning and Artificial Intelligence in Organogermanium Research

The application of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the field of chemistry, and organogermanium research is no exception. researchgate.net These computational tools can accelerate the discovery and optimization of new materials by predicting their properties and suggesting novel synthetic pathways. rsc.orgresearchgate.netmit.edunih.gov

In the context of hexamethyl-digermathiane, ML models could be developed to predict the properties of its derivatives. niilmuniversity.ac.in By training a model on a dataset of known organogermanium compounds, it would be possible to screen a vast virtual library of potential derivatives and identify candidates with desired characteristics, such as specific electronic band gaps or thermal stabilities. researchgate.net This would significantly reduce the experimental effort required for materials discovery.

AI could also be employed in the design of synthetic routes. chemrxiv.org Retrosynthesis algorithms, guided by machine learning, could propose efficient and sustainable pathways to complex organogermanium targets, including advanced hexamethyl-digermathiane derivatives.

Furthermore, computational studies, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of these molecules. weizmann.ac.il When combined with machine learning, these computational methods can create powerful predictive models that can guide experimental work. researchgate.net The development of interpretable ML models will be crucial to not only predict properties but also to provide a deeper understanding of the underlying structure-property relationships. researchgate.net

The potential impact of AI and ML on organogermanium research is summarized in Table 4.

Table 4: Potential Roles of AI and Machine Learning in Organogermanium Research

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Property Prediction | Supervised Learning Models | Rapid screening of virtual libraries of derivatives |

| Synthesis Design | Retrosynthesis Algorithms | Identification of efficient and sustainable synthetic routes |

| Mechanistic Understanding | Computational Chemistry & ML | Deeper insights into reaction mechanisms and reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.